![molecular formula C19H17F2N3O2S B2926844 3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-10-6](/img/structure/B2926844.png)
3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms at the 3rd and 4th positions. The amide group is further substituted with a 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl group. Benzamide derivatives are a large class of compounds that have been studied for various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the coupling of these moieties with the benzamide core. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzamide core provides a rigid, planar structure, while the imidazole and methoxyphenyl groups introduce additional rings into the structure. These groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives in Medicinal Chemistry
Antiulcer Agents
Imidazole derivatives have been synthesized with potential applications as antisecretory and cytoprotective agents against ulcers. While the specific compound was not identified, related compounds have been evaluated for their cytoprotective properties in ethanol and HCl-induced ulcer models, indicating a possible therapeutic application for similar imidazole-based compounds in treating ulcerative conditions (Starrett et al., 1989).
Antiarthritic and Analgesic Activity
Another field of application for imidazole derivatives is in the development of anti-inflammatory and analgesic agents. Compounds similar to the one mentioned have been assessed for their effectiveness in treating arthritis and providing pain relief in animal models. This suggests that modifications to the imidazole core could lead to novel treatments for inflammatory diseases and pain management (Sharpe et al., 1985).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides has explored their potential as class III antiarrhythmic agents, demonstrating the versatility of imidazole derivatives in addressing cardiovascular diseases. These compounds have shown efficacy in in vitro and in vivo models of reentrant arrhythmias, pointing to the potential for further exploration of similar compounds in cardiac therapy (Morgan et al., 1990).
Antimicrobial and Antioxidant Applications
Imidazole derivatives have been synthesized and characterized for their potential in treating microbial infections and oxidative stress. Studies on these compounds reveal their inhibitory activity against cytochrome C peroxidase and potential for SERS (Surface-Enhanced Raman Scattering) activity, suggesting applications in antimicrobial therapies and as antioxidant agents (Kumar et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c1-26-14-5-2-12(3-6-14)17-11-23-19(24-17)27-9-8-22-18(25)13-4-7-15(20)16(21)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRMNQZOWBFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.